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Compound of Interest

Compound Name: UPCDC-30245

Cat. No.: B15607661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of UPCDC-
30245, an allosteric inhibitor of the p97 ATPase. The information presented herein is compiled

from peer-reviewed research, detailing the compound's unique mode of action, its effects on

cellular pathways, and the experimental evidence supporting these findings.

Core Mechanism of Action: Allosteric Inhibition of
p97
UPCDC-30245 is a potent, allosteric inhibitor of the p97/VCP (Valosin-Containing Protein)

ATPase, a critical regulator of protein homeostasis.[1] Unlike ATP-competitive inhibitors such

as CB-5083, UPCDC-30245 binds to a distinct site in the D2 domain of the p97 monomer.[2]

This noncompetitive inhibition with respect to ATP allows UPCDC-30245 to modulate p97

activity without directly competing with endogenous ATP.[1] The binding of UPCDC-30245 is

thought to prevent the conformational changes necessary for ATP hydrolysis, thereby

stabilizing an inactive state of the p97 hexamer.[2] This allosteric inhibition is a key feature that

enables UPCDC-30245 to overcome resistance observed with some ATP-competitive p97

inhibitors.[1]

Unique Cellular Effects: Disruption of Endo-
Lysosomal Degradation
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A defining characteristic of UPCDC-30245's mechanism is its profound impact on the endo-

lysosomal pathway, a function not prominently observed with other p97 inhibitors like CB-5083.

[3][4] Proteomic analyses of cells treated with UPCDC-30245 have revealed a significant

dysregulation of proteins involved in endocytosis, lysosomal function, and autophagy.[4]

The primary consequences of this disruption are:

Inhibition of Early Endosome Formation: UPCDC-30245 has been shown to inhibit the

formation of early endosome antigen 1 (EEA1) positive puncta, indicating a blockage in the

early stages of the endocytic pathway.[4][5]

Reduced Lysosomal Acidity: The compound directly interferes with the acidic environment of

lysosomes, a critical factor for the activity of degradative enzymes.[3][4] This effect is

demonstrated by a decrease in LysoTracker staining in treated cells.[5]

Alteration of Autophagic Pathways: UPCDC-30245 treatment leads to a strong increase in

the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II), a marker

for autophagosomes.[3][5] This suggests an impairment of autophagy flux, where the

degradation of autophagosomes by lysosomes is blocked.[4]

These effects distinguish UPCDC-30245 from other p97 inhibitors that primarily impact

endoplasmic-reticulum-associated protein degradation (ERAD) and the unfolded protein

response (UPR) pathway.[3][4][5]

Antiviral Activity
The disruption of the endo-lysosomal pathway by UPCDC-30245 has been leveraged for

antiviral applications. By blocking endo-lysosomal degradation, UPCDC-30245 effectively

inhibits the entry of coronaviruses into host cells, highlighting a potential therapeutic avenue for

this compound.[3][4][5]

Quantitative Data Summary
The following tables summarize the key quantitative data from the cited research.

Table 1: Cellular Potency of p97 Inhibitors
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Compound Cell Line Parameter Value Reference

UPCDC-30245 HCT116
Proliferation

Inhibition

IC50 in nM to low

µM range
[4]

CB-5083
HCT116

(parental)

Proliferation

Inhibition
Effective [1]

NMS-873
HCT116

(parental)

Proliferation

Inhibition
Effective [1]

UPCDC-30245
HCT116

(parental)

Proliferation

Inhibition
Effective [1]

CB-5083

HCT116 (CB-

5083 resistant,

D649A/T688A)

Proliferation

Inhibition
Less Potent [1]

NMS-873

HCT116 (CB-

5083 resistant,

D649A/T688A)

Proliferation

Inhibition

30-fold more

potent than CB-

5083

[1]

UPCDC-30245

HCT116 (CB-

5083 resistant,

D649A/T688A)

Proliferation

Inhibition

30-fold more

potent than CB-

5083

[1]

Table 2: Effects on Cellular Structures and Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8880557/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9049325/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experiment Cell Line Treatment
Observatio
n

Quantitative
Data

Reference

Early

Endosome

Formation

H1299

5 µM

UPCDC-

30245 (1 hr)

Inhibition of

EEA1

positive

puncta

228 cells with

puncta (vs.

550 in

DMSO)

[4][5]

Autophagy

Flux

HeLa (mRFP-

GFP-LC3)

5 µM

UPCDC-

30245 (2 hr)

Increased

autophagoso

mes, reduced

autolysosome

s

- [4][5]

Lysosomal

Acidity
H1299, HeLa

5 µM

UPCDC-

30245

Decreased

LysoTracker

puncta

staining

220-290

(H1299) and

250-350

(HeLa) cells

counted

[5]

Key Experimental Protocols
5.1. Proteomic Analysis

Cell Culture and Treatment: Cells (e.g., HCT116) are cultured under standard conditions and

treated with UPCDC-30245 at a specified concentration and duration.

Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The protein

concentration is determined, and proteins are subjected to in-solution digestion (e.g., with

trypsin).

LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to identify and quantify proteins.

Data Analysis: Protein identification and quantification are performed using appropriate

software (e.g., MaxQuant). Pathway analysis is conducted to identify cellular pathways

affected by the treatment.
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5.2. Immunofluorescence Staining for EEA1

Cell Seeding and Treatment: Cells (e.g., H1299) are seeded on coverslips and treated with

UPCDC-30245, a vehicle control (DMSO), and other p97 inhibitors for comparison.

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with

a detergent (e.g., Triton X-100).

Antibody Staining: Cells are incubated with a primary antibody against EEA1, followed by a

fluorescently labeled secondary antibody.

Imaging and Quantification: Images are acquired using a fluorescence microscope, and the

number of EEA1-positive puncta per cell is quantified.

5.3. Autophagy Flux Assay

Cell Line: HeLa cells stably expressing the mRFP-GFP-LC3 reporter are used.

Treatment: Cells are treated with UPCDC-30245, positive controls (e.g., HCQ, Baf-A1), and

a vehicle control.

Imaging: Live-cell imaging is performed to visualize GFP (autophagosomes) and mRFP

(autophagosomes and autolysosomes) fluorescence.

Analysis: The number of yellow (autophagosomes) and red (autolysosomes) puncta are

counted to assess autophagy flux.

5.4. Lysosomal Acidity Assay

Cell Culture and Treatment: Cells (e.g., H1299, HeLa) are treated with UPCDC-30245 or a

control.

LysoTracker Staining: Cells are incubated with LysoTracker Red DND-99, a fluorescent

probe that accumulates in acidic compartments.

Imaging and Analysis: Fluorescence microscopy is used to visualize and quantify the

intensity of LysoTracker staining, indicating changes in lysosomal acidity.
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Caption: Mechanism of action of UPCDC-30245.
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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